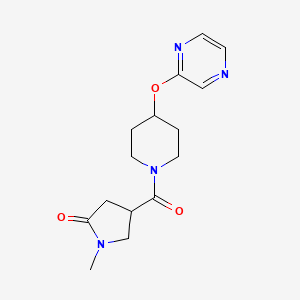
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid” is a complex organic compound. It is related to 5-(4-Dimethylaminobenzylidene)rhodanine, which is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, solubility, and melting point. For example, 5-(4-Dimethylaminobenzylidene)rhodanine, a related compound, has a molecular weight of 264.37, is insoluble in water, moderately soluble in acetone, and has a melting point of 285-288 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,4-Dihydropyridine Derivatives
This compound, through specific chemical treatments, has been utilized in the synthesis of 1,4-dihydropyridine derivatives, highlighting its role in the creation of compounds with potential pharmacological interests. These derivatives are synthesized from precursors including 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-{3-dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, showcasing the flexibility of this compound in synthetic organic chemistry (Stanovnik et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound of interest, have been explored for their corrosion inhibiting effects on steel in acidic environments. These studies indicate that such compounds can offer substantial protection against corrosion, suggesting potential applications in materials science and engineering to enhance the longevity and durability of metal components (Hu et al., 2016).
Microwave-Mediated Synthesis of Heterocycles
Efficient, microwave-mediated synthetic approaches have utilized similar compounds to generate benzothiazole- and benzimidazole-based heterocycles. This technique underscores the compound's utility in facilitating rapid and efficient synthesis of complex molecules, which could be beneficial in drug discovery and material science (Darweesh et al., 2016).
Anticancer Activity Evaluation
The compound, as part of a series of novel 4-thiazolidinones containing the benzothiazole moiety, has been subjected to anticancer activity evaluation. These studies are crucial in identifying potential therapeutic agents against various cancer types, providing a foundation for further pharmaceutical research and development (Havrylyuk et al., 2010).
Corrosion Inhibition and Adsorption Properties
Research into the adsorption and corrosion inhibition properties of diazinyl derivatives for mild steel in hydrochloric acid has shown promising results. These findings suggest the compound's potential in developing new corrosion inhibitors that could provide significant protection for industrial metals, thereby extending their service life and reducing maintenance costs (Bedair et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-15(2)11-5-3-10(4-6-11)9-12-13(17)16(14(21)22-12)7-8-23(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,18,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSHMWDPIMNWNS-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid](/img/structure/B2444921.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2444930.png)
![(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2444934.png)
![5-ethyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2444936.png)
![methyl 2-[[(E)-3-(3-benzoyloxy-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2444937.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2444939.png)